![molecular formula C10H12F3N5 B2644528 5-methyl-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazol-3-amine CAS No. 1006349-20-7](/img/structure/B2644528.png)
5-methyl-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazol-3-amine
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
A study by Titi et al. (2020) focused on the synthesis and characterization of pyrazole derivatives, including compounds similar to the one , to identify antitumor, antifungal, and antibacterial pharmacophore sites. They utilized various spectroscopic techniques and X-Ray crystallography to analyze the molecular structure and confirmed the biological activity against breast cancer and microbes (Titi et al., 2020).
Polymer-Supported Reagents
Research on polymer-supported quenching reagents for parallel purification, as described by R. J. C. and J. C. Hodges (1997), involves the use of pyrazole derivatives in the purification of crude reaction products. This methodology facilitates the rapid and efficient purification of compounds synthesized via solution-phase syntheses, highlighting an essential application in combinatorial chemistry (R. J. C. and J. C. Hodges, 1997).
Anticancer and Anti-infective Agents
Bansal et al. (2020) synthesized thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents, exploring the compound's potential in therapeutic applications. Their research indicated significant biological activities, including antibacterial and antimalarial effects, showcasing the compound's versatility in drug development (Bansal et al., 2020).
Molecular Structure and Reactivity
The work by Szlachcic et al. (2020) on combined XRD and DFT studies aimed to understand the impact of intramolecular hydrogen bonding on pyrazole derivatives. Their findings provide insights into the reductive cyclization process, offering a basis for designing more efficient synthesis routes for related compounds (Szlachcic et al., 2020).
Corrosion Inhibition
A study by Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media. Their research demonstrated that these compounds, through adsorption, could significantly reduce corrosion, indicating potential applications in material science and engineering (Chetouani et al., 2005).
Safety and Hazards
The safety data sheet for a similar compound, 5-methyl-3-(trifluoromethyl)-1H-pyrazole, suggests that it should be handled with care. It recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. In case of accidental release, it advises using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
5-methyl-1-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N5/c1-6-3-8(10(11,12)13)15-17(6)5-18-7(2)4-9(14)16-18/h3-4H,5H2,1-2H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMUQVGVMQSONY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C(=CC(=N2)N)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazol-3-amine |
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